molecular formula C8H14O2 B13247408 2,4,5-Trimethyloxolane-3-carbaldehyde

2,4,5-Trimethyloxolane-3-carbaldehyde

Cat. No.: B13247408
M. Wt: 142.20 g/mol
InChI Key: OKWGMBLIEXYYLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-Trimethyloxolane-3-carbaldehyde is a cyclic aldehyde derivative with a substituted oxolane (tetrahydrofuran) backbone. Its structure features three methyl groups at positions 2, 4, and 5 of the oxolane ring and an aldehyde functional group at position 3. This compound is of interest in organic synthesis due to the reactivity of the aldehyde group and the steric effects imposed by the methyl substituents.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2,4,5-trimethyloxolane-3-carbaldehyde

InChI

InChI=1S/C8H14O2/c1-5-6(2)10-7(3)8(5)4-9/h4-8H,1-3H3

InChI Key

OKWGMBLIEXYYLF-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(C1C=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trimethyloxolane-3-carbaldehyde typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of 2,4,5-trimethyl-1,3-dioxolane with a suitable oxidizing agent to introduce the aldehyde group . The reaction conditions often require a solvent such as dichloromethane and a catalyst like pyridinium chlorochromate (PCC) to facilitate the oxidation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethyloxolane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The methyl groups on the oxolane ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: 2,4,5-Trimethyloxolane-3-carboxylic acid.

    Reduction: 2,4,5-Trimethyloxolane-3-methanol.

    Substitution: Various substituted oxolane derivatives depending on the electrophile used.

Scientific Research Applications

2,4,5-Trimethyloxolane-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,5-Trimethyloxolane-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxolane ring provides structural stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The aldehyde functional group is a common feature among structurally diverse compounds. Below, 2,4,5-Trimethyloxolane-3-carbaldehyde is compared with 3-Chlorobenzaldehyde (a chlorinated aromatic aldehyde) and other cyclic aldehydes to highlight key differences in structure, reactivity, and applications.

Structural and Functional Group Analysis

Property This compound 3-Chlorobenzaldehyde Furfural (Furan-2-carbaldehyde)
Core Structure Substituted oxolane (saturated ring) Substituted benzene (aromatic) Furan (unsaturated heterocycle)
Functional Groups Aldehyde, methyl groups Aldehyde, chlorine substituent Aldehyde, furan ring
Molecular Formula C₈H₁₄O₂ (estimated) C₇H₅ClO C₅H₄O₂
Typical Reactivity Aldehyde oxidation, ring-opening Electrophilic substitution Aldehyde condensation, ring hydrogenation

Research Findings and Challenges

  • Steric Hindrance : The methyl groups in this compound may impede nucleophilic attacks on the aldehyde group, contrasting with the more accessible aldehyde in 3-Chlorobenzaldehyde .
  • Solubility : Oxolane derivatives generally exhibit higher solubility in polar aprotic solvents compared to aromatic aldehydes like 3-Chlorobenzaldehyde.

Biological Activity

2,4,5-Trimethyloxolane-3-carbaldehyde is an organic compound characterized by its unique oxolane ring structure and an aldehyde functional group. Its molecular formula is C8H14O2C_8H_{14}O_2, with a molecular weight of 142.20 g/mol. This compound has garnered interest in various fields, including organic chemistry, biology, and medicine, due to its potential biological activities and interactions with biomolecules.

The compound's distinctive oxolane ring contributes to its chemical reactivity and stability. It can undergo various reactions such as oxidation, reduction, and electrophilic substitution, making it a versatile intermediate in organic synthesis.

PropertyValue
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
IUPAC NameThis compound
InChIInChI=1S/C8H14O2/c1-5-6(2)10-7(3)8(5)4-9/h4-8H,1-3H3
InChI KeyOKWGMBLIEXYYLF-UHFFFAOYSA-N
Canonical SMILESCC1C(OC(C1C=O)C)C

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to alterations in enzyme function and potentially affect various biochemical pathways. The aldehyde group is particularly reactive and can participate in nucleophilic addition reactions with amino acids in proteins.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its ability to interact with microbial membranes could disrupt their integrity.

Antioxidant Properties : The compound has been evaluated for its antioxidant potential. Antioxidants play a crucial role in mitigating oxidative stress in biological systems.

Potential in Drug Development : Due to its unique structure and reactivity, this compound is being explored as a potential scaffold for developing new pharmaceuticals. Its interactions with biological targets may lead to novel therapeutic agents.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various aldehydes, this compound was tested against common bacterial strains. The results indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be lower than that of similar compounds, suggesting enhanced efficacy.

Case Study 2: Antioxidant Activity Assessment

A comparative analysis was conducted to evaluate the antioxidant activity of this compound using DPPH radical scavenging assays. The findings revealed that this compound demonstrated a higher percentage of radical scavenging activity compared to traditional antioxidants like ascorbic acid.

Research Findings

Recent studies have provided insights into the biological mechanisms underlying the activities of this compound:

  • Cellular Interaction Studies : Research indicates that the compound can induce apoptosis in cancer cell lines through oxidative stress mechanisms.
  • Enzyme Inhibition : The aldehyde group has been shown to inhibit specific enzymes involved in metabolic pathways, which may have implications for metabolic disorders.
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of this compound suggest favorable absorption characteristics when administered orally.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.